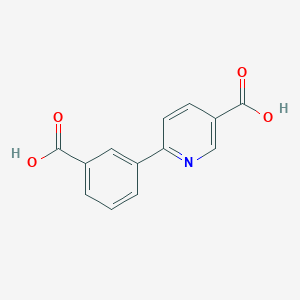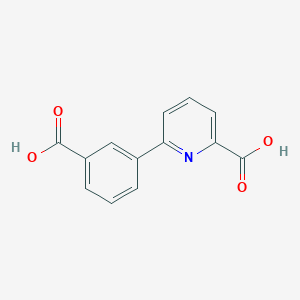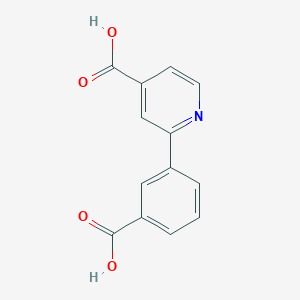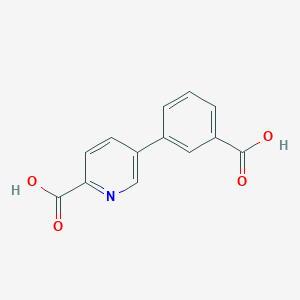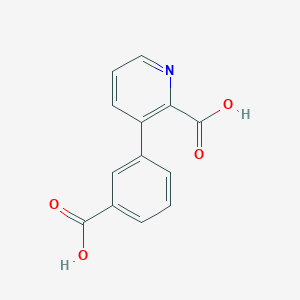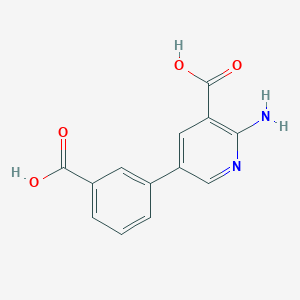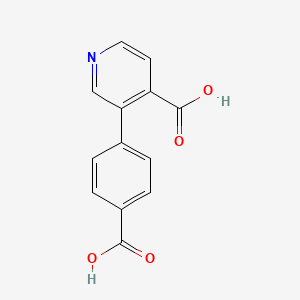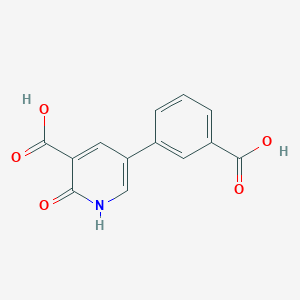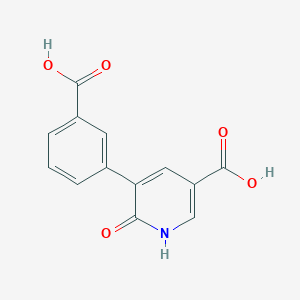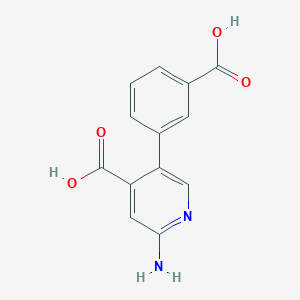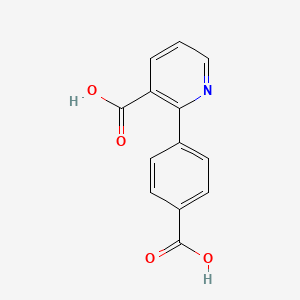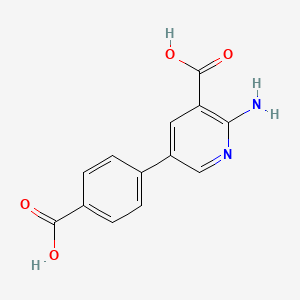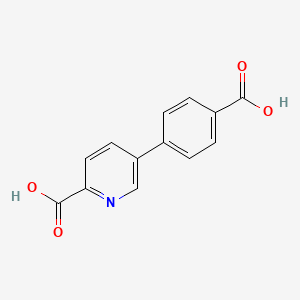
5-(4-Carboxyphenyl)picolinic acid
Overview
Description
5-(4-Carboxyphenyl)picolinic acid is a compound that features a picolinic acid moiety substituted with a carboxyphenyl group
Mechanism of Action
Target of Action
The primary target of 5-(4-Carboxyphenyl)picolinic acid are the Zinc Finger Proteins (ZFPs) . ZFPs play a crucial role in viral replication, packaging, and normal cell homeostatic functions .
Mode of Action
The compound works by binding to ZFPs, causing a change in their structures and disrupting zinc binding, thereby inhibiting function . This interaction with ZFPs makes it an effective anti-infective and immunomodulator .
Biochemical Pathways
The compound affects the pathways involving ZFPs. By disrupting the structure of ZFPs, it inhibits their function, affecting processes such as viral replication and packaging . The compound’s role in zinc transport also influences various biochemical pathways .
Pharmacokinetics
The compound is a pyridine carboxylate metabolite of tryptophan , suggesting it may be metabolized in the body
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of ZFP function, which can disrupt viral replication and packaging . This makes it an effective anti-viral in vitro and in vivo .
Action Environment
The compound has been used in the synthesis of coordination compounds, suggesting that it may interact with various environmental factors
Biochemical Analysis
Biochemical Properties
5-(4-Carboxyphenyl)picolinic acid has been used as a building block for the synthesis of coordination compounds
Cellular Effects
It has been used in the synthesis of coordination compounds, which have been shown to have various effects on cells .
Molecular Mechanism
It is known to be involved in the synthesis of coordination compounds, which can interact with various biomolecules
Temporal Effects in Laboratory Settings
Coordination compounds synthesized using this compound have been studied .
Metabolic Pathways
It is known that tryptophan metabolism produces picolinic acid
Preparation Methods
The synthesis of 5-(4-Carboxyphenyl)picolinic acid typically involves the reaction of picolinic acid with a carboxyphenyl derivative under specific conditions. One common method is the hydrothermal self-assembly process, where the compound is synthesized using metal chlorides and N-donor ancillary ligands such as 2,2’-bipyridine or 1,10-phenanthroline . The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.
Chemical Reactions Analysis
5-(4-Carboxyphenyl)picolinic acid can undergo various chemical reactions, including coordination with metal ions to form coordination polymers. These reactions often involve the use of metal salts and chelating ligands under controlled conditions. For example, the compound can react with nickel or cobalt salts in the presence of 2,2’-bipyridine to form coordination polymers . The major products of these reactions are typically metal-organic frameworks or coordination complexes with diverse structural properties.
Scientific Research Applications
5-(4-Carboxyphenyl)picolinic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of coordination polymers and metal-organic frameworks.
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying metal ion interactions in biological systems.
Medicine: Its potential as a ligand for metal-based drugs is being explored.
Comparison with Similar Compounds
5-(4-Carboxyphenyl)picolinic acid can be compared with other picolinic acid derivatives, such as 4-(3-Carboxyphenyl)picolinic acid and 5-(3,4-Dicarboxylphenyl)picolinic acid . These compounds share similar structural features but differ in the position and number of carboxyl groups, which can influence their coordination behavior and applications. The unique substitution pattern of this compound makes it particularly suitable for forming diverse coordination polymers and metal-organic frameworks.
Properties
IUPAC Name |
5-(4-carboxyphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-12(16)9-3-1-8(2-4-9)10-5-6-11(13(17)18)14-7-10/h1-7H,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLXXSWHGWPOAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


